Ethyl 7-chlorobenzofuran-2-carboxylate
Description
Significance of Benzofuran (B130515) Core Structures in Chemical Research
The benzofuran ring system, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a prominent and privileged scaffold in medicinal chemistry and materials science. orgsyn.org This structural motif is found in a wide array of naturally occurring compounds, many of which exhibit significant physiological and pharmacological properties. clearsynth.com The inherent biological activities of these natural products have spurred extensive research into the synthesis and functionalization of benzofuran derivatives.
In the realm of drug discovery, the benzofuran core is considered a versatile pharmacophore, capable of interacting with a diverse range of biological targets. clearsynth.com This has led to the development of numerous synthetic benzofuran-containing molecules with a broad spectrum of therapeutic applications. These include, but are not limited to, anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and antioxidant agents. The rigid, planar structure of the benzofuran nucleus provides a stable framework for the attachment of various functional groups, allowing for the fine-tuning of a compound's steric and electronic properties to optimize its biological activity and pharmacokinetic profile. The strategic placement of substituents on the benzofuran scaffold is a key strategy in medicinal chemistry to modulate the biological activity of the parent compound. researchgate.net
Overview of Ethyl 7-chlorobenzofuran-2-carboxylate within the Benzofuran Chemical Space
Within the vast chemical space of benzofuran derivatives, ethyl benzofuran-2-carboxylates represent a significant subclass of compounds, often serving as key intermediates in the synthesis of more complex molecules. The ester functionality at the 2-position provides a convenient handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.
This compound is a specific derivative distinguished by the presence of a chlorine atom at the 7-position of the benzofuran ring. The introduction of a halogen atom, such as chlorine, onto the aromatic core can profoundly influence the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. Halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen, can also play a crucial role in molecular recognition and binding to biological targets. Consequently, chlorinated benzofurans are of significant interest in the design of new therapeutic agents.
While not as extensively documented as some other isomers, the synthesis of this compound can be approached through established methodologies for benzofuran ring formation. A common and effective route involves the reaction of a suitably substituted salicylaldehyde (B1680747)—in this case, 3-chlorosalicylaldehyde—with an ethyl haloacetate, such as ethyl bromoacetate (B1195939), in the presence of a base. chemspider.com This is typically followed by a cyclization step to form the fused furan ring.
The research interest in this compound lies primarily in its potential as a building block for creating a library of novel 7-substituted benzofuran derivatives for biological screening. The chloro-substituent itself can contribute to enhanced biological activity, and it also serves as a potential site for further functionalization through various cross-coupling reactions.
Below are the key chemical data for this compound.
| Identifier | Value |
|---|---|
| Molecular Formula | C11H9ClO3 |
| Molecular Weight | 224.64 g/mol |
| Canonical SMILES | CCOC(=O)C1=CC2=C(O1)C(=CC=C2)Cl |
| InChI Key | FHNFLSPOPLUDBS-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-chloro-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNZAFFNCQPWDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms in Benzofuran 2 Carboxylate Synthesis and Transformation
Mechanistic Investigations of Cyclization and Annulation Reactions
The formation of the benzofuran (B130515) ring system is the cornerstone of synthesizing compounds like Ethyl 7-chlorobenzofuran-2-carboxylate. This is typically achieved through cyclization or annulation reactions, which can proceed via several distinct mechanistic pathways.
Nucleophilic aromatic substitution (SNAr) represents a potential, though less common, pathway for constructing the benzofuran ring. The mechanism generally requires a benzene (B151609) ring that is activated by at least one strong electron-withdrawing group and possesses a good leaving group. youtube.com The reaction proceeds through a two-step addition-elimination sequence.
First, a nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.comnih.gov This intermediate disrupts the aromaticity of the ring. youtube.com In the context of benzofuran synthesis, this would involve an intramolecular attack by an oxygen nucleophile (a phenoxide) onto an ortho-position bearing a suitable leaving group.
In the second step, the aromaticity is restored as the leaving group is expelled from the Meisenheimer complex. youtube.com For an SNAr reaction to be a viable route, the starting material must be appropriately substituted to facilitate the formation and stabilization of the anionic intermediate. youtube.com While many SNAr reactions are presumed to be stepwise, recent studies have shown that some may proceed through a concerted mechanism, particularly with less stabilized anionic intermediates or good leaving groups. nih.govnih.gov
Intramolecular cyclization is one of the most prevalent strategies for synthesizing the benzofuran scaffold. These reactions involve a precursor molecule that already contains the key atoms required for both the benzene and furan (B31954) rings.
A common approach is the palladium-catalyzed annulation of substituted phenols with alkynes. organic-chemistry.orgnih.gov One proposed mechanism for related C-H functionalization reactions involves a Pd(II)/Pd(IV) catalytic cycle. nih.gov In the context of ring formation, a typical palladium-catalyzed cycle for the synthesis of benzofuran derivatives begins with the oxidative addition of an aryl halide or triflate to a Pd(0) complex. This is followed by coordination and insertion of an alkyne. The subsequent step is an intramolecular attack of the phenolic oxygen onto the coordinated alkyne (a 5-exo-dig cyclization), which forms the furan ring. The cycle is completed by reductive elimination, which regenerates the Pd(0) catalyst. nih.gov
Another important pathway is acid-catalyzed cyclization. For instance, the cyclization of an aryl ether substrate can be promoted by acids like polyphosphoric acid (PPA). wuxiapptec.com The mechanism involves the protonation of a functional group, such as an acetal (B89532), leading to the formation of a reactive oxonium ion intermediate. The adjacent aromatic ring then acts as a nucleophile, attacking the electrophilic carbon to close the ring. Subsequent elimination of a small molecule, like methanol, leads to the final benzofuran product. wuxiapptec.com Similarly, phenols and α-haloketones can undergo a Lewis acid-promoted reaction that combines a Friedel–Crafts-like alkylation with an intramolecular cyclodehydration to form the benzofuran ring in one step. researchgate.netnih.gov
Computational Studies on Reaction Energetics and Transition States
To gain deeper insight into these reaction mechanisms, computational chemistry provides powerful tools for mapping reaction pathways, identifying transition states, and calculating the energetics involved.
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to model the intricate details of reaction mechanisms. wuxiapptec.com These calculations can elucidate the electronic structure of reactants, intermediates, and transition states along a proposed reaction coordinate. For example, in the acid-catalyzed cyclization of an acetal to form a benzofuran core, computational analysis can be used to study the key oxonium ion intermediate. wuxiapptec.com
By analyzing the Highest Occupied Molecular Orbital (HOMO) and the next-highest orbital (HOMO-1) of this intermediate, researchers can predict the regioselectivity of the subsequent nucleophilic attack by the phenyl ring. The accessibility of these molecular orbital lobes on the electron density surface of the molecule can indicate the preferred site of cyclization, thereby explaining experimentally observed product ratios. wuxiapptec.com Such computational explorations have also been used to confirm that certain cyclization reactions preferentially proceed via a 5-endo-trig pathway over a 6-exo-trig alternative, aligning with experimental results. marmara.edu.tr
A primary output of quantum chemical calculations is the potential energy surface for a reaction, which allows for the determination of key thermodynamic and kinetic parameters. researchgate.net The free energies of reaction (ΔG) and activation (ΔG‡) are critical for understanding reaction feasibility and predicting which of several competing pathways is most likely to occur. wuxiapptec.com
For instance, in a study of a competitive acid-catalyzed cyclization that could lead to two different regioisomeric benzofuran products, the activation energies for both pathways were calculated. The pathway with the lower activation energy was predicted to be the major product, a prediction that was consistent with the experimental product ratio. wuxiapptec.com The Arrhenius equation can be used to translate the calculated difference in activation energies into a theoretical product ratio, providing a quantitative link between computation and observation. wuxiapptec.com
Table 1: Calculated Activation Energies for Competing Benzofuran Formation Pathways
| Reaction Pathway | Calculated Activation Energy (ΔG‡) | Predicted Product Ratio | Experimental Product Ratio |
|---|---|---|---|
| Cyclization at Site 'a' | 10.16 kcal/mol | 1 | 1 |
| Cyclization at Site 'b' | 9.22 kcal/mol | 3.44 | 5 |
Data derived from a computational study on a model acid-catalyzed benzofuran synthesis. wuxiapptec.com
This table illustrates how a relatively small difference in the calculated activation energy (0.94 kcal/mol) correctly predicts the major product formed in the reaction, validating the computational model. wuxiapptec.com
Proposed Mechanisms for Esterification and Hydrolysis of Benzofuran-2-carboxylates
The ethyl ester group at the C-2 position of this compound is a key functional handle that can undergo transformations such as hydrolysis and esterification. These reactions are typically catalyzed by either acid or base and proceed through well-established mechanisms. ucoz.com
Base-catalyzed hydrolysis, often called saponification, is a practically irreversible process. ucoz.com The mechanism is classified as a base-catalyzed, acyl-oxygen cleavage, bimolecular (BAC2) reaction. It begins with the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. In the next step, the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide as the leaving group. The ethoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the highly stable carboxylate salt and ethanol (B145695). ucoz.com
Acid-catalyzed hydrolysis is the reverse of acid-catalyzed (Fischer) esterification, and both are equilibrium processes. ucoz.com The most common mechanism for the hydrolysis of primary esters like ethyl esters is the acid-catalyzed, acyl-oxygen cleavage, bimolecular (AAC2) pathway. The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst, which activates the carbonyl group towards nucleophilic attack. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Following a proton transfer, an ethanol molecule is eliminated as the leaving group. Finally, deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product. ucoz.com To drive the reaction towards hydrolysis, an excess of water is used, whereas to favor esterification, water is removed and an excess of alcohol is used.
Derivatization and Analog Synthesis of Ethyl 7 Chlorobenzofuran 2 Carboxylate
Functional Group Transformations of the Ester Moiety
The ester group of ethyl 7-chlorobenzofuran-2-carboxylate is a primary site for chemical modification, allowing for the introduction of diverse functionalities through several key reactions.
Hydrolysis to 7-chlorobenzofuran-2-carboxylic Acid
The conversion of this compound to its corresponding carboxylic acid is a fundamental transformation that opens avenues for further derivatization, such as amide bond formation. This hydrolysis is typically achieved under basic conditions. A common method involves the reaction of the ethyl ester with a solution of potassium hydroxide (B78521) in ethanol (B145695). The mixture is heated under reflux to drive the reaction to completion. Subsequently, acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, precipitates the 7-chlorobenzofuran-2-carboxylic acid, which can then be isolated by filtration. The electron-withdrawing nature of the chlorine atom at the 7-position may influence the rate of hydrolysis compared to unsubstituted analogs.
Table 1: Representative Reaction Conditions for the Hydrolysis of Ethyl Benzofuran-2-carboxylates
| Reagents | Solvent | Reaction Time | Product |
| Potassium Hydroxide | Ethanol | 2-3 hours | Benzofuran-2-carboxylic acid |
Formation of Benzofuran-2-carbohydrazides
The synthesis of carbohydrazide (B1668358) derivatives from this compound introduces a versatile hydrazide functional group, which is a key building block for the synthesis of various heterocyclic compounds, such as 1,2,4-triazoles and 1,3,4-oxadiazoles. The standard procedure for this conversion involves the reaction of the ethyl ester with hydrazine (B178648) hydrate (B1144303). researchgate.net Typically, the reaction is carried out by heating the mixture of this compound and an excess of hydrazine hydrate under reflux. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the desired 7-chlorobenzofuran-2-carbohydrazide can be isolated by cooling the reaction mixture to induce precipitation, followed by recrystallization from a suitable solvent like ethanol.
Table 2: General Conditions for the Synthesis of Benzofuran-2-carbohydrazides
| Starting Material | Reagent | Reaction Time | Product |
| Ethyl benzofuran-2-carboxylate | Hydrazine hydrate | 4 hours | Benzofuran-2-carbohydrazide |
Synthesis of Carboxamide Derivatives
The ester functionality of this compound can be readily converted into a wide array of carboxamide derivatives. This transformation is significant as the amide bond is a common feature in many biologically active molecules. One approach to synthesizing carboxamides involves the initial hydrolysis of the ester to the corresponding carboxylic acid, as described in section 4.1.1. The resulting 7-chlorobenzofuran-2-carboxylic acid can then be coupled with a variety of amines using standard peptide coupling reagents or after conversion to an acyl chloride.
A more direct and highly modular route to elaborate benzofuran-2-carboxamides involves a combination of C-H arylation and transamidation chemistry. nih.gov In this method, the benzofuran-2-carboxylic acid is first coupled with 8-aminoquinoline (B160924), which serves as a directing group for subsequent palladium-catalyzed C-H arylation at the C3 position of the benzofuran (B130515) core. nih.gov The resulting N-(quinolin-8-yl)benzofuran-2-carboxamide can then undergo a one-pot, two-step transamidation procedure to yield a diverse range of C3-arylated benzofuran-2-carboxamides. nih.gov This method offers a highly efficient and modular approach to generating libraries of structurally diverse benzofuran derivatives. Additionally, specific amide derivatives, such as (2-hydroxy-1,1-dimethylethyl)amides of halogen-substituted benzofuran-2-carboxylic acids, have been synthesized and characterized. researchgate.net
Ring System Modifications and Substituent Introduction on the Benzofuran Core
Beyond modifications at the ester group, the benzofuran nucleus of this compound can undergo various reactions to introduce new substituents or modify the ring system itself. These modifications can significantly impact the electronic and steric properties of the molecule.
Halogenation and Nitro-Substitution Reactions
The introduction of additional halogen atoms or nitro groups onto the benzofuran ring can profoundly influence the biological activity and physicochemical properties of the parent compound. The synthesis of di-halogenated derivatives, such as 5,7-dichlorobenzofuran-2-carboxylic acid amides, has been reported, suggesting that further chlorination of this compound is a feasible synthetic pathway. researchgate.net The positions of further electrophilic substitution will be directed by the existing chloro and carboxylate substituents.
Nitro-substitution offers another avenue for functionalization. While direct nitration of the pre-formed this compound may be challenging due to the potential for side reactions and the deactivating effect of the existing substituents, nitro-substituted analogs can be synthesized from appropriately substituted precursors. For instance, ethyl 5-nitrobenzofuran-2-carboxylate can be prepared by the O-alkylation of 5-nitrosalicylaldehyde with ethyl bromoacetate (B1195939), followed by cyclization. A similar strategy could be envisioned for the synthesis of nitro-derivatives of this compound starting from a chlorinated and nitrated salicylaldehyde (B1680747). The nitro group itself can then serve as a handle for further transformations, such as reduction to an amino group.
Alkylation and Arylation of the Benzofuran Nucleus
The introduction of alkyl and aryl groups onto the benzofuran core can significantly enhance the structural diversity and potential biological activity of this compound derivatives. Palladium-catalyzed C-H arylation has emerged as a powerful tool for the direct introduction of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. nih.govmdpi.com This transformation often employs a directing group, such as 8-aminoquinoline, attached to the 2-carboxamide (B11827560) functionality to achieve high regioselectivity and efficiency. nih.govmdpi.com A variety of aryl iodides can be used as coupling partners in these reactions. nih.gov
Alkylation of the benzofuran nucleus is also a key transformation. While direct Friedel-Crafts type alkylations on the electron-rich benzofuran ring are possible, they can sometimes lead to a mixture of products or polymerization. More controlled methods for the introduction of alkyl groups may be necessary. The specific reactivity of the this compound core towards alkylating agents will be influenced by the electronic effects of the existing substituents.
Formation of Fused Heterocyclic Systems Containing Benzofuran-2-carboxylates (e.g., Quinoline-Benzofuran Hybrids)
The synthesis of hybrid molecules incorporating the benzofuran-2-carboxylate scaffold with other heterocyclic systems, such as quinoline (B57606), represents a significant area of research in medicinal and combinatorial chemistry. These fused heterocyclic systems are of interest due to the potential for synergistic biological activities arising from the combination of two pharmacologically relevant moieties. While direct derivatization of this compound into such fused systems is not extensively documented, established synthetic routes for analogous compounds provide a clear blueprint for its application.
A prevalent strategy for constructing quinoline-benzofuran hybrids involves the coupling of a benzofuran-2-carboxylic acid derivative with a suitably functionalized quinoline. For instance, a common method is the reaction of a benzofuran-2-carboxylic acid with a quinoline derivative bearing an amino or hydroxyl group, facilitated by a coupling agent.
One such approach involves the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. This can be achieved through a one-pot reaction of an ethyl 2-chloromethylquinoline-3-carboxylate with various substituted salicylaldehydes. beilstein-journals.orgnih.gov This method first forms the benzofuran ring and then hydrolyzes the ester to yield the carboxylic acid. A plausible adaptation for this compound would involve its initial hydrolysis to 7-chlorobenzofuran-2-carboxylic acid. This carboxylic acid could then be coupled with an amino-functionalized quinoline using standard peptide coupling reagents like N,N'-diisopropylcarbodiimide (DIC) with an additive such as 4-dimethylaminopyridine (B28879) (DMAP). scielo.org.za
Another synthetic route that could be adapted is the Friedländer condensation. This method is used to synthesize quinolines, and a benzofuran derivative could be incorporated as a substituent. For example, the synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives starts with the Friedländer condensation of 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 4-chloro-3-oxobutanoate to form a 2-chloromethylquinoline intermediate. beilstein-journals.org This intermediate then reacts with a salicylaldehyde to construct the benzofuran moiety. beilstein-journals.org
The following table outlines a representative synthesis of a quinoline-benzofuran hybrid, illustrating a general pathway that could be adapted for this compound.
| Step | Starting Materials | Reagents and Conditions | Intermediate/Product | Yield |
|---|---|---|---|---|
| 1 | Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate, Salicylaldehyde | K2CO3, CH3CN, reflux | Ethyl 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylate | - |
| 2 | Ethyl 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylate | 30% ethanolic KOH, reflux; then 1 M HCl | 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | 52-82% |
Library Design and Combinatorial Approaches to Benzofuran-2-carboxylate Analogs
The benzofuran-2-carboxylate scaffold is a valuable template for the design and synthesis of chemical libraries for high-throughput screening. Diversity-oriented synthesis strategies allow for the generation of a wide range of analogs from a common core structure, such as this compound. These combinatorial approaches are instrumental in exploring the structure-activity relationships of benzofuran derivatives. nih.gov
A primary point of diversification for this compound is the ester functionality. Hydrolysis of the ethyl ester to the corresponding carboxylic acid provides a key intermediate. This carboxylic acid can then be coupled with a diverse library of amines or alcohols to generate a vast array of amides and esters, respectively. The use of automated parallel synthesis can facilitate the rapid production of these analogs.
A modular synthetic strategy for creating a library of C3-substituted benzofuran-2-carboxamides has been developed, starting from benzofuran-2-carboxylic acid. nih.gov This approach utilizes an 8-aminoquinoline (AQ) auxiliary for a palladium-catalyzed C-H arylation at the C3 position. nih.gov Following this functionalization, the AQ group can be cleaved and replaced with various amines through a transamidation procedure. nih.gov This strategy allows for diversification at both the C2 (via the amide) and C3 positions of the benzofuran core.
The design of libraries based on the benzofuran scaffold often employs statistical molecular design to ensure a broad coverage of chemical space and variation in physicochemical properties. acs.orgnih.gov Building blocks are selected to introduce diversity in terms of size, shape, and electronic properties. For a library derived from this compound, a variety of commercially available amines could be used for the amidation of the corresponding carboxylic acid, as illustrated in the table below.
| Scaffold | Point of Diversification | Building Blocks (Examples) | Resulting Analogs |
|---|---|---|---|
| 7-Chlorobenzofuran-2-carboxylic acid | Carboxylic acid at C2 | Primary Amines (e.g., benzylamine, aniline) | N-substituted 7-chlorobenzofuran-2-carboxamides |
| Secondary Amines (e.g., morpholine, piperidine) | N,N-disubstituted 7-chlorobenzofuran-2-carboxamides |
Furthermore, the chloro-substituent at the 7-position of this compound offers another potential site for diversification through cross-coupling reactions, although this is less commonly explored in the context of library synthesis compared to derivatization at the carboxylate position.
Structure Activity Relationship Sar Studies at the Molecular Level
Impact of Substituent Position on Benzofuran-2-carboxylate Scaffold Interactions
The type and position of substituents on the benzofuran-2-carboxylate core are determining factors in the molecule's ability to engage in specific interactions with biological macromolecules.
The introduction of halogen atoms, such as chlorine, bromine, or fluorine, onto the benzofuran (B130515) ring is a well-established strategy for enhancing biological activity. mdpi.com Halogenation can significantly impact a molecule's physicochemical properties, including lipophilicity and electronic distribution, which in turn affects its binding affinity and molecular recognition. mdpi.com The position of the halogen is a critical determinant of its effect on biological activity. mdpi.comnih.gov
| Compound Class | Halogen Position | Observed Effect on Activity | Reference |
| Benzofuran Derivatives | General | Significant increase in anticancer activities | mdpi.com |
| 5-Chlorobenzofuran-2-carboxamides | C-5 | Potent antiproliferative activity | mdpi.com |
| 2-Benzofuranyl Derivatives | C-4 (Fluorine) | 2-fold increase in potency and inhibitory activity | mdpi.com |
| Halogenated Benzofurans | Benzene (B151609) Ring | Enhanced cytotoxic activity against cancer cell lines | acs.org |
The ester group at the C-2 position of the benzofuran scaffold is a key site for molecular interactions and a common point for chemical modification. nih.gov SAR studies have consistently shown that substitutions at this position are crucial for cytotoxic and other biological activities. mdpi.com
| Original Group at C-2 | Modified Group at C-2 | Rationale for Modification | Reference |
| Ethyl Ester | Methyl Ester | Investigate the effect of alkyl chain length on activity. | nih.gov |
| Carboxylic Acid/Ester | Carboxamides | Introduce hydrogen bond donors/acceptors to alter target binding. | nih.govresearchgate.netresearchgate.net |
| Carboxylic Acid | 1,2,3-Triazoles (via Propargyl Ester) | Create novel hybrid molecules with potentially enhanced bioactivity. |
Stereochemical Considerations in Benzofuran-2-carboxylate Analogs
Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological targets like enzymes and receptors. While extensive SAR data comparing the specific activities of enantiomers for Ethyl 7-chlorobenzofuran-2-carboxylate itself are not widely available, the importance of stereoisomerism in the broader class of benzofuran derivatives is well-recognized.
The development of synthetic methodologies to produce chiral benzofuran derivatives with high optical purity is an active area of research, underscoring the importance of controlling stereochemistry. organic-chemistry.org For instance, methods have been developed for the synthesis of optically active 2-substituted benzofurans from α-amino acids without causing racemization, which allows for the creation of specific stereoisomers for biological evaluation. organic-chemistry.org Furthermore, the enantioselective synthesis of related chiral 2,3-dihydrobenzofurans has also been achieved. nih.gov
In nature, benzofuran derivatives often exist as single enantiomers. Studies involving the isolation of benzofuranone enantiomers from natural sources and the determination of their absolute configurations have been conducted. nih.gov In one such study, the racemic mixture of a benzofuranone derivative exhibited potent antioxidant activity, highlighting that biological effects can be associated with specific stereochemical forms. nih.gov These findings collectively suggest that the three-dimensional arrangement of substituents on the benzofuran scaffold is a critical parameter for biological activity, and the evaluation of individual stereoisomers is essential for a complete understanding of their SAR.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzofuran Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been performed on benzofuran derivatives to identify the key structural features that govern their therapeutic effects, such as anticancer, acetylcholinesterase inhibition, and vasodilator activities. organic-chemistry.orgnih.gov
These models use molecular descriptors—numerical values that characterize properties like steric, electronic, and hydrophobic features—to build mathematical equations that can predict the activity of new, unsynthesized compounds. For instance, a 2D-QSAR model developed for a series of benzofuran-based vasodilators identified specific descriptors that were statistically significant in describing the bioactivity of the analogs. organic-chemistry.org In another study, a 3D-QSAR analysis of benzofuran-based acetylcholinesterase inhibitors revealed the importance of the alkyl group at certain positions of a phenyl moiety for the compound's activity. nih.gov Similarly, QSAR models have been successfully applied to predict the anticancer activity of benzofuran and indole (B1671886) derivatives against specific enzymes like histone lysine (B10760008) methyl transferase. nih.gov
These computational models serve as powerful tools in drug discovery, allowing for the rational design and prioritization of novel benzofuran derivatives with potentially enhanced potency and selectivity. nih.gov
| QSAR Model Type | Compound Class | Predicted Biological Activity | Key Findings/Descriptors | Reference |
| 2D-QSAR | Benzofuran-based hybrids | Vasodilation | Identified controlling factors governing pharmacological properties. | organic-chemistry.org |
| 3D-QSAR | Benzofuran-based compounds | Acetylcholinesterase Inhibition | Revealed the importance of alkyl group positioning on a phenyl moiety for activity. | nih.gov |
| 2D-QSAR | Benzofuran and Indole derivatives | Anticancer (HKMT inhibition) | Model with two descriptors (minHBint4 and Wlambdal.unity) showed good predictive power. | nih.gov |
| Nonlinear QSAR | Novel Benzofuran derivatives | Anticancer (LSD1 inhibition) | Model based on Gene Expression Programming (GEP) showed good forecasting stability. | |
| 3D-QSAR | Dibenzofuran derivatives | PTP-MEG2 Inhibition | Pharmacophore model identified one RA, three Hyd, and two HBA features as important. | rsc.org |
Computational and Theoretical Investigations of Ethyl 7 Chlorobenzofuran 2 Carboxylate
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, vibrational frequencies, and electronic properties of molecules. For benzofuran (B130515) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(d,p), provide a reliable means to explore their structural and electronic characteristics in the ground state. jetir.orgresearchgate.net
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. For benzofuran derivatives, the geometry optimization typically confirms the planarity of the fused benzofuran ring system. mdpi.com The substituents, such as the ethyl carboxylate group at the C2 position and the chlorine atom at the C7 position, have specific orientations relative to this plane.
| Bond | Typical Calculated Bond Length (Å) in Benzofuran Derivatives |
|---|---|
| C=O (ester) | ~1.21 - 1.23 |
| C-O (ester) | ~1.36 - 1.38 |
| C-Cl | ~1.74 - 1.76 |
| C-C (aromatic) | ~1.37 - 1.42 |
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile). nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. jetir.orgnih.gov Conversely, a large energy gap indicates high stability and low reactivity. researchgate.net DFT calculations are used to determine the energies of these orbitals. For the related compound 1-benzofuran-2-carboxylic acid, the HOMO and LUMO energies were calculated to be -6.367 eV and -1.632 eV, respectively, resulting in an energy gap of 4.735 eV. researchgate.net Another study on 7-methoxy-benzofuran-2-carboxylic acid reported a HOMO-LUMO gap of 4.189 eV, suggesting it is a relatively reactive and soft molecule. jetir.org
| Parameter | Value for 1-benzofuran-2-carboxylic acid researchgate.net | Significance |
|---|---|---|
| EHOMO | -6.367 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.632 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| ΔE (HOMO-LUMO Gap) | 4.735 eV | Indicates chemical reactivity and kinetic stability. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The map is color-coded to indicate different electrostatic potential values: red typically represents regions of most negative potential (electron-rich, prone to electrophilic attack), while blue represents regions of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow indicate intermediate potential values.
For a molecule like Ethyl 7-chlorobenzofuran-2-carboxylate, an MEP map would be expected to show significant negative potential (red/yellow) around the oxygen atoms of the carboxylate group and the chlorine atom, due to their high electronegativity. These areas represent potential sites for hydrogen bonding or interaction with positively charged residues in a protein. The hydrogen atoms of the ethyl group and the aromatic ring would exhibit positive potential (blue), indicating them as potential sites for interaction with negatively charged species. researchgate.net
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. africanjournalofbiomedicalresearch.com It is a critical tool in structure-based drug design for screening potential drug candidates and understanding their mechanism of action at a molecular level. For benzofuran derivatives, docking studies are frequently used to explore their binding modes and affinities with various biological targets, such as enzymes involved in bacterial or cancer pathways. arabjchem.orgorientjchem.org
A key output of molecular docking simulations is the binding affinity, often expressed as a docking score or free binding energy (in kcal/mol). This value quantifies the strength of the interaction between the ligand and its target protein; a more negative value indicates a stronger and more stable interaction. africanjournalofbiomedicalresearch.com
Docking studies on various chlorobenzofuran and other benzofuran derivatives have shown significant binding affinities to a range of protein targets. For instance, a 3-chlorobenzofuran (B1601996) derivative showed a docking score of -7.061 kcal/mol against the InhA enzyme from Mycobacterium tuberculosis. arabjchem.org In another study, bromobenzofuran-oxadiazole derivatives exhibited strong binding affinities against the Pks13 enzyme, with scores as low as -14.82 kcal/mol. nih.gov These studies demonstrate the potential for substituted benzofurans to act as potent inhibitors of biological macromolecules.
| Benzofuran Derivative Class | Protein Target | Reported Binding Affinity (kcal/mol) |
|---|---|---|
| 3-Chlorobenzofurans | Mycobacterium tuberculosis InhA | -7.061 arabjchem.org |
| 5-Nitrobenzofurans | Bacterial Proteins | -6.9 to -10.4 africanjournalofbiomedicalresearch.com |
| Bromobenzofuran-oxadiazoles | Mycobacterium tuberculosis Pks13 | -14.82 nih.gov |
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, pi-pi stacking, and halogen bonds. The chlorine atom on the benzofuran ring, for example, can participate in halogen bonding, an important and increasingly recognized non-covalent interaction in drug design.
Docking simulations identify the specific amino acid residues within the protein's binding pocket that interact with the ligand. For example, in a study of bromobenzofuran derivatives binding to the Pks13 enzyme, key interactions were observed with residues such as Isoleucine (ILE), Tyrosine (TYR), and Histidine (HIS). nih.gov The analysis revealed a combination of hydrogen bonds, pi-pi T-shaped, pi-alkyl, and halogen bond interactions that anchored the ligand within the active site. Understanding these key interaction sites is crucial for the rational design and optimization of more potent and selective inhibitors based on the benzofuran scaffold.
Advanced Quantum Chemical Descriptors and Topological Analysis
Computational chemistry offers a powerful lens to examine the intricate details of molecular structure and reactivity. Through the analysis of the electron density and molecular orbitals, descriptors like Natural Bond Orbital (NBO), Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Non-Covalent Interaction (NCI) analysis provide a deeper understanding of the bonding, stability, and interaction potential of this compound.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and intramolecular bonding within a molecule. researchgate.net This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of core, lone pair, and bonding orbitals.
For this compound, NBO analysis would reveal significant delocalization of electron density from the oxygen lone pairs (both the furan (B31954) oxygen and the ester oxygens) into the antibonding orbitals (π*) of the aromatic system and the carbonyl group. These interactions, quantified by second-order perturbation theory, indicate the stabilization energy associated with electron delocalization.
Key donor-acceptor interactions would likely include:
n(O_furan) → π(C=C_ring)*: Donation from the furan oxygen lone pair to the π-antibonding orbitals of the fused benzene (B151609) ring, contributing to the aromaticity and stability of the benzofuran core.
n(O_carbonyl) → π(C=O_ester)*: Interactions involving the lone pairs of the ester oxygens and the carbonyl π system.
π(C=C_ring) → π(C=O_ester)*: Conjugative interactions between the benzofuran ring and the ethyl carboxylate group, facilitating electron delocalization across the molecule.
The presence of the electron-withdrawing chlorine atom at the 7-position is expected to influence the electron density distribution. NBO analysis would likely show a significant polarization of the C7-Cl bond and a net negative natural charge on the chlorine atom. This, in turn, would affect the energies of the surrounding orbitals and the magnitude of the stabilization energies from hyperconjugative interactions. researchgate.net
A hypothetical table of significant NBO interactions and their stabilization energies, based on studies of similar molecules, is presented below.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (O1) | π* (C4-C5) | ~15-20 | Intramolecular charge transfer (ICT) |
| LP (O1) | π* (C8-C9) | ~10-15 | ICT, Ring stabilization |
| π (C4-C5) | π* (C2-C3) | ~20-25 | π-conjugation |
| π (C8-C9) | π* (C6-C7) | ~18-22 | π-conjugation |
| LP (O11) | π* (C10=O12) | ~30-40 | Resonance in ester group |
Note: This data is illustrative and based on computational studies of related benzofuran structures. Actual values for this compound would require specific DFT calculations.
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a visual and quantitative description of electron pairing in a molecule. aip.orgijasret.com They map regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores, offering a faithful representation of the molecule's electronic structure. jussieu.fr
For this compound, an ELF analysis would visualize distinct basins of high electron localization (approaching a value of 1). These basins would be found:
Between covalently bonded atoms (e.g., C-C, C-H, C-O, C-Cl), representing the shared electron pairs.
In the regions of the oxygen and chlorine lone pairs, indicating non-bonding electron density.
Around the atomic nuclei, corresponding to the core electrons.
The LOL provides a similar, often simpler, representation of these localized electronic regions. jussieu.fr Both ELF and LOL maps for this molecule would clearly delineate the aromatic system of the benzofuran core, the localized σ-bonds forming the molecular framework, and the regions of high electron density associated with the electronegative oxygen and chlorine atoms. These analyses are particularly useful for understanding the effects of substituents on the electronic structure and for identifying potential sites of electrophilic or nucleophilic attack. researchgate.net
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, both within a molecule and between molecules. nih.gov The analysis is based on the electron density and its derivatives, particularly the reduced density gradient (RDG).
An NCI plot for a dimer of this compound would reveal the nature and strength of intermolecular forces crucial for its solid-state packing. Key interactions would likely include:
π-π Stacking: Broad surfaces between the planar benzofuran rings of adjacent molecules, indicative of stabilizing dispersion interactions.
Halogen Bonding: The chlorine atom at the 7-position can act as a halogen bond donor, interacting with an electron-rich region (like an oxygen atom) of a neighboring molecule. nih.gov This is a directional interaction that can significantly influence crystal packing.
C-H···O Interactions: Weak hydrogen bonds between the hydrogen atoms of the ethyl group or the aromatic ring and the oxygen atoms of the ester group on another molecule.
Steric Repulsion: Regions of steric clash, particularly around the bulky ethyl carboxylate group, would also be visualized. nih.gov
The NCI plot is typically color-coded to differentiate between attractive (blue/green) and repulsive (red) interactions, providing an intuitive map of the forces governing the molecule's supramolecular assembly.
Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis) through Computational Models
Density Functional Theory (DFT) calculations are highly effective at predicting various spectroscopic properties of molecules. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the interpretation of experimental results.
NMR Spectroscopy: Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. mdpi.commdpi.com For this compound, the predicted shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the ester group, as well as the anisotropic effects of the aromatic ring.
A table of predicted ¹H and ¹³C NMR chemical shifts is presented below. These values are estimates based on DFT calculations performed on similar benzofuran structures and standard substituent effects.
Predicted NMR Chemical Shifts (in ppm, relative to TMS)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H3 | ~7.5 - 7.8 | C2: ~160 - 165 |
| H4 | ~7.2 - 7.5 | C3: ~110 - 115 |
| H5 | ~7.1 - 7.4 | C3a: ~150 - 155 |
| H6 | ~7.6 - 7.9 | C4: ~120 - 125 |
| Ethyl-CH₂ | ~4.3 - 4.6 | C5: ~125 - 130 |
| Ethyl-CH₃ | ~1.3 - 1.6 | C6: ~122 - 127 |
| C7: ~130 - 135 | ||
| C7a: ~128 - 133 | ||
| C=O: ~165 - 170 | ||
| Ethyl-CH₂: ~60 - 65 | ||
| Ethyl-CH₃: ~14 - 18 |
Note: These are estimated values. Precise prediction requires specific GIAO/DFT calculations for the target molecule.
IR Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. acs.org The predicted spectrum for this compound would show characteristic peaks corresponding to specific functional groups.
Predicted Key IR Vibrational Frequencies (in cm⁻¹)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O Stretch (Ester) | ~1710 - 1730 |
| C=C Stretch (Aromatic) | ~1550 - 1620 |
| C-O-C Stretch (Benzofuran) | ~1200 - 1250 |
| C-O Stretch (Ester) | ~1100 - 1150 |
| C-Cl Stretch | ~700 - 750 |
| C-H Stretch (Aromatic) | ~3050 - 3150 |
| C-H Stretch (Aliphatic) | ~2850 - 3000 |
Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. researchgate.net The spectrum of this compound is expected to show absorptions in the UV region, arising from π→π* transitions within the conjugated benzofuran system. researchgate.net The position of the maximum absorption wavelength (λ_max) would be influenced by the chlorine and ethyl carboxylate substituents. biointerfaceresearch.com Based on studies of related benzofurans, one would expect major absorption bands in the range of 280-350 nm. researchgate.netresearchgate.net
Mechanistic Studies of Biological Activity of Ethyl 7 Chlorobenzofuran 2 Carboxylate and Its Analogs in Vitro and Cellular Models
Molecular Target Identification and Binding Studies (Excluding Clinical Data)
In vitro studies have been instrumental in identifying the specific molecular targets with which ethyl 7-chlorobenzofuran-2-carboxylate and its structural relatives interact. These investigations have revealed a range of biological activities, from enzyme inhibition to receptor modulation, providing a foundation for understanding their potential pharmacological applications.
Inhibition Profiling Against Specific Enzymes (e.g., 5-Lipoxygenase, Carbonic Anhydrase, Chorismate Mutase)
Benzofuran (B130515) derivatives have been evaluated for their inhibitory activity against several key enzymes implicated in various physiological and pathological processes.
5-Lipoxygenase (5-LOX): A series of 2-substituted benzofuran hydroxamic acids have been synthesized and identified as potent inhibitors of 5-lipoxygenase. nih.gov In this series, compounds with increased lipophilicity near the 2-position of the benzofuran ring generally showed higher inhibitory potency. nih.gov For instance, N-hydroxy-N-[1-(2-phenyl-5-benzofuranyl)-ethyl]furancarboxamide and methyl 5-[N-hydroxy-N-[1-(2-(3,4,5-trimethoxyphenyl)-5-benzofuranyl]ethyl]-5-oxopentanoate both demonstrated IC50 values of 40 nM. nih.gov Another potent inhibitor, 2-[(4'-methoxyphenyl)methyl]-3-methyl-4-hydroxy-5-propyl-7-chlorobenzofuran (L-656,224), has been studied in detail, revealing its ability to reduce the oxidized form of 5-lipoxygenase to an inactive state. documentsdelivered.com
Carbonic Anhydrase (CA): Novel benzofuran-based carboxylic acid derivatives have been developed as effective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cancer-related hCA IX. nih.govacs.org Several benzofuran-containing carboxylic acids acted as submicromolar inhibitors of hCA IX, with KI values as low as 0.56 μM. nih.govacs.org These compounds displayed selectivity for hCA IX over the off-target isoforms hCA I and II. nih.govacs.org Further modifications, such as the development of benzofuran-based sulfonamides, have yielded even more potent inhibitors, with some compounds inhibiting hCA IX in the single-digit nanomolar range. nih.gov
Chorismate Mutase: Certain benzofuran derivatives have shown inhibitory activity against chorismate mutase, an essential enzyme in the shikimate pathway of bacteria, making it a target for antimicrobial agents. nih.gov A series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones were identified as inhibitors of bacterial chorismate synthase. nih.gov Specifically, benzofuran derivatives have been found to exhibit 64–65% in vitro inhibition of chorismate mutase at a concentration of 30 mM. nih.gov
| Enzyme | Analog Compound | Inhibition Data |
| 5-Lipoxygenase | N-hydroxy-N-[1-(2-phenyl-5-benzofuranyl)-ethyl]furancarboxamide | IC50 = 40 nM |
| Methyl 5-[N-hydroxy-N-[1-(2-(3,4,5-trimethoxyphenyl)-5-benzofuranyl]ethyl]-5-oxopentanoate | IC50 = 40 nM | |
| N-hydroxy-N-[1-(2-phenyl-5-benzofuranyl)ethyl]urea | ED50 = 10.3 mg/kg (in vivo) | |
| Carbonic Anhydrase IX | Benzofuran-based carboxylic acid derivative 9f | KI = 0.56 μM |
| Benzofuran-based carboxylic acid derivative 9e | KI = 0.79 μM | |
| Benzofuran-based carboxylic acid derivative 9b | KI = 0.91 μM | |
| Chorismate Mutase | Benzofuran derivative 39a-c | 64-65% inhibition at 30 mM |
Receptor Modulation Studies (e.g., Allosteric CB1 Modulators)
Analogs of this compound, particularly indole-2-carboxamides which share structural similarities, have been identified as allosteric modulators of the cannabinoid CB1 receptor. researchgate.net These compounds bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for endogenous cannabinoids. nih.gov This allosteric binding can modulate the affinity and/or efficacy of the primary ligand. For example, certain indole-2-carboxamides have been shown to act as positive allosteric modulators, increasing the binding affinity of CB1 receptor agonists. nih.gov Conversely, these same compounds can behave as insurmountable antagonists of receptor function, reducing the maximal effect of CB1 agonists. nih.gov This dual activity highlights the complex nature of allosteric modulation at the CB1 receptor. realmofcaring.org
Cellular Pathway Perturbation Analysis (In Vitro)
Beyond direct molecular interactions, the effects of this compound and its analogs on cellular pathways have been extensively studied in vitro. These investigations have provided insights into how these compounds can influence cell fate and behavior.
Induction of Programmed Cell Death (Apoptosis) Pathways in Cellular Models
A significant body of research has demonstrated that various benzofuran derivatives can induce apoptosis, or programmed cell death, in a range of cancer cell lines. tandfonline.comnih.govmdpi.comfrontiersin.org For instance, a novel synthetic benzofuran lignan (B3055560) derivative known as Benfur has been shown to induce apoptosis in p53-positive cells. nih.gov Similarly, the benzofuran derivative BL-038 has been found to cause cell apoptosis in human chondrosarcoma cells. mdpi.comnih.gov The induction of apoptosis is a key mechanism underlying the potential anti-cancer activity of these compounds.
Alterations in Cell Cycle Progression (e.g., Cell Cycle Arrest)
In addition to inducing apoptosis, benzofuran derivatives have been observed to alter the normal progression of the cell cycle. A common finding is the induction of cell cycle arrest, particularly at the G2/M phase. nih.govnih.govmdpi.com For example, the benzofuran lignan derivative Benfur was found to cause G2/M phase arrest in a dose- and time-dependent manner in Jurkat T-cells. nih.gov Another study on halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate also reported G2/M phase arrest in HepG2 and A549 cancer cell lines. mdpi.com This arrest prevents cancer cells from dividing and proliferating.
Modulation of Specific Protein Levels (e.g., Caspase 3, Bax, Bcl-2)
The induction of apoptosis by benzofuran derivatives is often accompanied by the modulation of key regulatory proteins. A consistent finding is the activation of effector caspases, such as caspase-3. nih.govnih.govmdpi.com The activation of caspase-3 is a critical step in the execution phase of apoptosis. Furthermore, these compounds have been shown to alter the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. tandfonline.commdpi.comnih.govmdpi.com Specifically, an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2 are frequently observed. mdpi.comnih.govmdpi.com This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic pathway of apoptosis. researchgate.net
| Cellular Effect | Analog Compound | Cell Line | Key Findings |
| Apoptosis Induction | Benfur (benzofuran lignan derivative) | Jurkat (p53-positive) | Induced apoptosis. nih.gov |
| BL-038 | Human chondrosarcoma | Caused cell apoptosis. mdpi.comnih.gov | |
| Benzofuran-isatin conjugate 5a | SW-620 (Colon cancer) | 1.7–3.8 fold increase in total apoptosis. tandfonline.com | |
| Benzofuran-isatin conjugate 5d | SW-620 (Colon cancer) | 2.9–3.8 fold increase in total apoptosis. tandfonline.com | |
| Cell Cycle Arrest | Benfur | Jurkat T-cells | G2/M arrest. nih.gov |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 | G2/M phase arrest. mdpi.com | |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 | S and G2/M phase arrest. mdpi.com | |
| Protein Modulation | Benfur | Jurkat cells | Increased Caspase 3 activity, increased Bax, decreased Bcl-2. nih.gov |
| BL-038 | Human chondrosarcoma | Activation of caspase-3, upregulation of Bax, downregulation of Bcl-2. mdpi.comnih.gov | |
| Benzofuran-isatin conjugates 5a & 5d | SW-620 | Decreased Bcl-2 expression. tandfonline.com |
Broad Spectrum In Vitro Biological Screening (Mechanistic Focus)
Benzofuran-2-carboxylate derivatives and their analogs have been the subject of extensive in vitro screening to determine the mechanisms behind their diverse biological effects. These studies have identified interactions with key cellular pathways and enzymes involved in pathogenesis.
The antimicrobial and antifungal properties of benzofuran derivatives are attributed to several distinct mechanisms of action, often dependent on the specific substitutions on the benzofuran core.
One key antifungal mechanism involves the disruption of ion homeostasis. nih.gov Studies on benzofuran derivatives have shown that their fungicidal activity is linked to the mobilization of intracellular calcium (Ca2+). nih.govresearchgate.net Certain synthetic benzofuran analogs augment amiodarone-elicited calcium flux into the cytoplasm, suggesting that changes in cytoplasmic calcium concentration are a critical component of their antifungal action. nih.gov
Enzyme inhibition is another primary mechanism. Specifically, esters and amides of substituted 2-benzofurancarboxylic acids have been identified as potential inhibitors of fungal N-myristoyltransferase. researchgate.net This enzyme is crucial for fungal viability, and its inhibition represents a targeted approach to antifungal therapy.
The structural features of these compounds play a significant role in their activity. For instance, the hydrophobicity of certain analogs allows for easier penetration of fungal cell membranes. mdpi.com Structure-activity relationship (SAR) studies have revealed that the presence of hydroxyl or halogen substituents can significantly enhance antibacterial activity. nih.gov For example, converting a methyl benzofurancarboxylate into its dibromo derivative was found to drastically increase its antifungal potency. nih.gov While many derivatives show broad-spectrum activity, some exhibit higher potency against Gram-negative bacteria than Gram-positive strains. nih.gov
| Mechanism | Details | Target Organisms | Supporting Analog(s) |
| Disruption of Ion Homeostasis | Mobilization of intracellular Ca2+, leading to changes in cytoplasmic calcium concentration. nih.govresearchgate.net | Cryptococcus neoformans, Aspergillus fumigatus nih.gov | Amiodarone, Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate nih.gov |
| Enzyme Inhibition | Inhibition of fungal N-myristoyltransferase, a key enzyme for fungal survival. researchgate.net | Pathogenic Fungi researchgate.net | Esters and amides of 2-benzofurancarboxylic acids researchgate.net |
| Membrane Penetration | Increased hydrophobicity allows for enhanced penetration of fungal cell membranes. mdpi.com | Pathogenic Fungi mdpi.com | Benzofuran derivatives with C-6 hydroxyl groups mdpi.com |
Benzofuran-based compounds have demonstrated significant potential as antiviral agents, particularly against Human Immunodeficiency Virus (HIV), through multiple mechanisms of action.
A primary mode of action is the inhibition of HIV reverse transcriptase (RT), an essential enzyme for the viral replication cycle. nih.gov Certain 3-benzoylbenzofuran analogs have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Time-of-addition assays confirmed that these compounds act at the post-entry stage of the HIV life cycle, consistent with RT inhibition. nih.gov Transition metal complexes of benzofuran derivatives have also shown significant HIV-1 RT inhibitory activity. nih.gov
Interestingly, structural modification of these analogs can alter their mechanism of action. When 3-benzoylbenzofurans are converted into their corresponding pyrazole (B372694) derivatives, the primary antiviral mechanism shifts from RT inhibition to the inhibition of HIV entry into the host cell. nih.gov
Beyond these stages, benzofuran derivatives have also been found to target HIV-1 protease, another critical viral enzyme. nih.gov Molecular docking studies suggest that these compounds can interact with the active site of the protease, leading to competitive inhibition. nih.gov Some benzofuran-carboxamide derivatives have even shown dual inhibitory activity against both RT and protease. nih.gov
A different and broader antiviral mechanism involves the activation of the host's innate immune system. Certain benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway. nih.gov Activation of STING leads to the production of Type I interferons (IFN-I), which establishes a broad-spectrum antiviral state in host cells, effective against a range of viruses, including human coronaviruses. nih.gov
| Mechanism | Viral Target/Process | Example Compound Class/Analog | IC50 / EC50 Values |
| Reverse Transcriptase Inhibition | HIV-1 Reverse Transcriptase (RT) nih.gov | 3-Benzoylbenzofurans nih.gov | 0.12 µM - 0.49 µM nih.gov |
| Viral Entry Inhibition | HIV entry process nih.gov | Pyrazole derivatives of 3-benzoylbenzofurans nih.gov | 0.39 µM - 1.00 µM nih.gov |
| Protease Inhibition | HIV-1 Protease (PR) nih.gov | Pyrazole derivative (5f) nih.gov | 31.59 µM nih.gov |
| STING Pathway Activation | Host STING protein, inducing IFN-I expression nih.gov | Di-ABZI-3, di-ABZI-4 nih.gov | Not specified |
The anti-inflammatory effects of benzofuran analogs are primarily mediated through the inhibition of key pro-inflammatory signaling pathways. mdpi.comnih.gov In vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (RAW 264.7) have been instrumental in elucidating these mechanisms. mdpi.commdpi.com
A central mechanism is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. mdpi.comnih.govnih.gov These pathways are critical regulators of the inflammatory response. mdpi.com Benzofuran-piperazine hybrids have been shown to significantly inhibit the phosphorylation of key proteins within these cascades, including IKKα/IKKβ, IκBα, and p65 in the NF-κB pathway, and ERK, JNK, and p38 in the MAPK pathway. mdpi.comnih.gov By preventing the phosphorylation and subsequent activation of these signaling molecules, the compounds effectively block the downstream inflammatory cascade. mdpi.combohrium.com
The inhibition of these pathways leads to a dose-dependent down-regulation in the production and secretion of numerous pro-inflammatory mediators. mdpi.com This includes a reduction in nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukins such as IL-6 and IL-1β. mdpi.commdpi.comnih.govnih.govnih.gov For example, one piperazine/benzofuran hybrid demonstrated an IC50 value of 52.23 µM for the inhibition of NO generation. mdpi.comnih.gov Other studies have shown that novel benzofuran derivatives can attenuate inflammation by blocking MAPK/AP-1 and AKT/mTOR signaling pathways. researchgate.net
| Inhibited Pathway | Key Proteins/Targets | Down-regulated Mediators | Example Analog (IC50) |
| NF-κB Signaling | p-IKKα/IKKβ, p-IκBα, p-p65 mdpi.comnih.gov | NO, COX-2, TNF-α, IL-6 mdpi.comnih.gov | Piperazine/benzofuran hybrid 5d (NO inhibition: 52.23 µM) mdpi.comnih.gov |
| MAPK Signaling | p-ERK, p-JNK, p-p38 mdpi.comnih.gov | NO, COX-2, TNF-α, IL-6 mdpi.comnih.gov | Piperazine/benzofuran hybrid 5d mdpi.com |
| AKT/mTOR Signaling | AKT, mTOR, p70S6K researchgate.net | IL-4, IL-5, IL-13 researchgate.net | Benzofuran derivative DK-1014 researchgate.net |
Mechanistic Insights into Oxidative Stress Modulation by Benzofuran-2-carboxylates
Benzofuran-2-carboxylate analogs can modulate oxidative stress through direct and indirect mechanisms, including free radical scavenging and the upregulation of endogenous antioxidant defenses.
Theoretical and computational studies on 2-phenylbenzofuran (B156813) derivatives indicate that their antioxidant activity is largely driven by their ability to neutralize free radicals. researchgate.netnih.gov The primary mechanism is believed to be hydrogen atom transfer (HAT), where a hydrogen atom is donated from a hydroxyl group on the benzofuran structure to a reactive oxygen species (ROS), thereby quenching it. researchgate.netnih.gov The efficiency of this process is governed by the O-H bond dissociation enthalpy (BDE). researchgate.netnih.gov In polar solvent environments, the mechanism can shift to a sequential proton loss electron transfer (SPLET) pathway. researchgate.netrsc.org
Experimental evidence supports these theoretical findings. In vitro assays have confirmed the radical scavenging properties of benzofuran derivatives. nih.gov For example, a 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative containing a hydroxyl group demonstrated the ability to scavenge stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit iron-induced lipid peroxidation in rat brain homogenates. nih.gov This highlights the role of these compounds in preventing oxidative damage to cellular lipids. nih.gov
In addition to direct scavenging, benzofuran derivatives can also exert antioxidant effects by enhancing the cell's own defense mechanisms. Studies in cellular models of neurodegeneration have shown that benzofuran-2-one derivatives can significantly reduce intracellular ROS levels following an oxidative insult. mdpi.com Notably, these compounds were found to boost the expression of heme oxygenase-1 (HO-1), a critical enzyme in the cellular antioxidant response that plays a key role in neuroprotection. mdpi.com
Emerging Research Directions and Future Perspectives for Ethyl 7 Chlorobenzofuran 2 Carboxylate
Integration with Advanced Synthetic Methodologies for Complex Analog Generation
The generation of complex analogs of Ethyl 7-chlorobenzofuran-2-carboxylate is pivotal for exploring and fine-tuning its chemical and physical properties. Modern synthetic organic chemistry offers a powerful toolkit for the diversification of the benzofuran (B130515) core.
Advanced synthetic strategies are being employed to create a diverse library of derivatives. These methods allow for precise modifications at various positions of the benzofuran ring system, leading to compounds with tailored functionalities.
Key methodologies include:
C-H Functionalization: Direct C-H activation and functionalization represent a highly efficient and atom-economical approach to introduce new substituents onto the benzofuran scaffold. nih.gov Techniques like 8-aminoquinoline (B160924) (8-AQ) directed C-H arylation can be used to install various aryl and heteroaryl groups at the C3 position. nih.gov
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. These reactions enable the attachment of a wide range of functional groups to the benzofuran nucleus, starting from halogenated precursors.
Cyclization Reactions: The construction of the benzofuran ring itself can be achieved through various cyclization strategies, including acid-catalyzed cyclizations, carbonylative cyclizations, and radical cyclizations. numberanalytics.comnih.gov These methods can be adapted to incorporate the 7-chloro substituent and the 2-carboxylate ester group.
Transamidation: For derivatives where the ester group is converted to an amide, transamidation procedures offer a route to introduce diverse amine functionalities, further expanding the chemical space of accessible analogs. nih.gov
These advanced synthetic methods are crucial for generating a wide array of analogs with modified electronic, steric, and pharmacokinetic properties, which is essential for applications in material science and as molecular probes.
Table 1: Advanced Synthetic Methodologies for Analog Generation
| Methodology | Description | Potential Application for this compound |
|---|---|---|
| C-H Arylation | Direct functionalization of C-H bonds to introduce aryl groups, often catalyzed by transition metals. nih.gov | Introduction of diverse aromatic substituents at the C3 position to modulate electronic properties. |
| Sonogashira Coupling | Palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne. | Elaboration of the benzofuran core with alkynyl groups for further functionalization or to create extended π-systems. |
| Heck-type Cyclizations | Intramolecular cyclization of an aryl halide with an alkene, catalyzed by palladium. nih.gov | A potential route to construct the benzofuran ring system with specific substitution patterns. nih.gov |
| Transamidation | Conversion of an amide to a different amide, often via an activated intermediate. nih.gov | Diversification of amide derivatives of the parent carboxylic acid to explore structure-activity relationships. nih.gov |
Application in Supramolecular Chemistry and Material Science Research (Excluding Clinical)
The planar and aromatic nature of the benzofuran system makes it an attractive building block for supramolecular assemblies and advanced materials. nih.gov The specific substitution pattern of this compound offers opportunities for tuning intermolecular interactions and material properties.
In supramolecular chemistry, the benzofuran core can participate in π-π stacking interactions, while the carboxylate and chloro substituents can engage in hydrogen bonding and halogen bonding, respectively. These non-covalent interactions can be exploited to construct well-defined supramolecular architectures such as co-crystals and liquid crystals. rsc.orgresearchgate.net For example, studies on related benzofuran-2,3-dicarboxylic acid have shown its ability to form co-crystals with bipyridyl ligands through hydrogen bonding. rsc.org
In material science, benzofuran derivatives are being investigated for their applications in organic electronics. nih.govnumberanalytics.com Their inherent electronic properties make them suitable for use in:
Organic Light-Emitting Diodes (OLEDs): Benzofuran-based compounds have been explored as emissive materials and host materials in OLEDs. nih.govnumberanalytics.com The 7-chloro and 2-carboxylate groups can influence the HOMO/LUMO energy levels and charge transport properties of the material.
Organic Photovoltaics (OPVs): Polymers containing benzofuran units have been utilized as donor materials in OPV devices. numberanalytics.com
Hole-Transporting Materials: The ability of benzofuran derivatives to transport positive charge carriers makes them promising candidates for hole-transporting layers in various electronic devices. nih.gov
The synthesis of polymers incorporating the this compound moiety could lead to new materials with tailored optical and electronic properties for these applications.
Development of Novel Molecular Probes Utilizing Benzofuran-2-carboxylate Scaffolds
The benzofuran-2-carboxylate scaffold is a promising platform for the development of novel molecular probes, particularly fluorescent probes for biological imaging. nih.govnih.gov The fluorescence properties of benzofuran derivatives can be finely tuned by altering the substituents on the ring system. nih.govnih.gov
The development of molecular probes based on this compound would involve several key considerations:
Fluorophore Design: The benzofuran core acts as the fundamental fluorophore. Its quantum yield, excitation, and emission wavelengths can be modulated by introducing electron-donating or electron-withdrawing groups. nih.govnih.gov The existing 7-chloro and 2-carboxylate groups already influence these properties.
Reactive Site: For targeted applications, a reactive group can be incorporated into the molecule to allow for conjugation to specific biomolecules like proteins. nih.govnih.govresearchgate.net For instance, the ester group could be hydrolyzed to the carboxylic acid and then coupled to an amine-containing target.
Solvatochromism: The sensitivity of the fluorescence emission to the polarity of the local environment (solvatochromism) is a desirable feature for probes designed to report on changes in their surroundings. nih.gov
Studies on other benzofuran derivatives have shown that strategic placement of substituents can lead to probes with significant solvatochromic shifts, making them useful for studying cellular microenvironments. nih.govnih.gov The development of probes from this compound could lead to new tools for real-time dynamic studies in vitro. nih.gov
Table 2: Key Parameters in Molecular Probe Development
| Parameter | Description | Relevance to Benzofuran-2-carboxylate Scaffolds |
|---|---|---|
| Quantum Yield | The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. | Can be enhanced or quenched by substituents on the benzofuran ring to optimize signal intensity. |
| Stokes Shift | The difference in wavelength between the maximum of the absorption and emission spectra. | A larger Stokes shift is generally desirable to minimize self-quenching and improve signal-to-noise ratio. |
| Photostability | The ability of the fluorophore to resist photochemical degradation. | Crucial for long-term imaging experiments. The stability of the benzofuran core is an advantage. |
| Bioconjugation | The process of covalently linking the probe to a biomolecule. | The carboxylate group provides a convenient handle for conjugation to proteins or other targets. nih.govnih.gov |
Interdisciplinary Research with Biophysical and Structural Biology Approaches (e.g., Co-crystallization Studies)
Understanding the interactions of small molecules with biological macromolecules is fundamental to drug discovery and chemical biology. Interdisciplinary approaches combining biophysical techniques and structural biology are being increasingly applied to benzofuran derivatives.
Co-crystallization studies are a powerful tool for elucidating the precise binding mode of a ligand to its protein target at the atomic level. rsc.org Obtaining a co-crystal structure of this compound (or a derivative) bound to a protein would provide invaluable information about the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that govern binding affinity and selectivity. This structural information can then guide the rational design of more potent and selective analogs.
Other relevant biophysical and computational techniques include:
Fluorescence Spectroscopy: Can be used to study the binding of benzofuran derivatives to proteins, such as serum albumins, and to determine binding affinities. nih.gov
Circular Dichroism (CD) Spectroscopy: Provides information on changes in the secondary structure of a protein upon ligand binding. nih.gov
Molecular Docking: In silico methods that predict the preferred orientation of a ligand when bound to a target protein. nih.gov These computational studies can help to prioritize compounds for experimental screening and to interpret binding data. nih.gov
The application of these interdisciplinary approaches to this compound and its analogs will be crucial in uncovering their potential biological targets and mechanisms of action, thereby paving the way for their future development in various fields.
Q & A
Q. What are the common synthetic routes for Ethyl 7-chlorobenzofuran-2-carboxylate, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via multi-step reactions involving benzofuran scaffolds. A notable method includes C–H arylation or transamidation to introduce functional groups. For example, chlorination at position 7 can be achieved using reagents like methanesulfonyl chloride in the presence of triethylamine, followed by purification via column chromatography (e.g., PE/CHCl 5:1 v/v) . Optimization involves adjusting temperature, solvent polarity, and catalyst loading. Yields >95% are achievable with rigorous control of moisture and oxygen levels .
Q. How is this compound characterized using spectroscopic techniques?
- NMR : H and C NMR identify the ethyl ester (δ ~4.3 ppm for CH, ~1.3 ppm for CH), benzofuran core (aromatic protons at δ 6.8–7.5 ppm), and chlorine substituent (deshielding effects) .
- IR : Stretching frequencies for ester carbonyl (~1740 cm) and furan C-O-C (~1250 cm^{-1) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~224 for M) confirm the molecular formula .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- PPE : Nitrile gloves, lab coats, and safety goggles .
- Storage : Keep in airtight containers at RT, away from oxidizers and moisture .
- Spills : Neutralize with inert adsorbents (e.g., silica gel) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can computational methods like DFT improve the understanding of this compound’s electronic properties?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electron density, HOMO-LUMO gaps, and chlorine’s electronic effects on the benzofuran ring. Exact-exchange terms enhance accuracy for thermochemical properties (e.g., atomization energies with <3 kcal/mol error) . Simulations using Gaussian or ORCA software predict reactivity sites for electrophilic substitution .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
Use SHELX software for high-resolution refinement. For disordered regions:
Q. How does the chlorine substituent influence biological activity in drug discovery studies?
Chlorine enhances lipophilicity and binding affinity to targets like dihydroorotate dehydrogenase (DHODH) . Structure-activity relationship (SAR) studies show chlorine at position 7 improves antiviral potency by 3–5-fold compared to non-halogenated analogs . Assays include:
- Enzyme inhibition : IC measurements via UV-Vis kinetics.
- Cellular cytotoxicity : MTT assays on mammalian cell lines .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Side Reactions : Chlorine displacement under basic conditions; mitigate via low-temperature reactions (<0°C) .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for large batches .
- Analytical QC : HPLC with C18 columns (≥98% purity; retention time ~8.2 min) .
Q. How can thermal stability and degradation pathways be analyzed?
- TGA/DSC : Determine decomposition onset (~200°C) and identify intermediates .
- LC-MS : Monitor hydrolytic degradation (ester → carboxylic acid) under acidic/basic conditions .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
